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molecular formula C2Cl6<br>Cl3CCCl3<br>C2Cl6 B051795 Hexachloroethane CAS No. 67-72-1

Hexachloroethane

Cat. No. B051795
M. Wt: 236.7 g/mol
InChI Key: VHHHONWQHHHLTI-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

tert-butyl-1H-pyrazole-4-carboxylic acid (5 g, 29.73 mmol) was dissolved in tetrahydrofuran (50 ml) at room temp. In a separate flask was added n-butyllithium (2.5M solution in hexane, 29.73 ml, 74.33 mmol) and was cooled to −15° C. The 1-tert-butyl-1H-pyrazole-4-carboxylic acid solution was added dropwise to the n-Butyllithium solution, maintaining internal temperature below −10° C. The total addition time lasted 30 min. The resulting brownish suspension was stirred and maintained between −10° C. and −15° C. for 40 min. The reaction was then cooled to −15° C. to −20° C. A solution of hexachloroethane (14.08 g, 59.46 mmol) in tetrahydrofuran (50 ml) was added dropwise, maintaining internal temperature below −10° C. The total addition time lasted 20 min. After the addition, the resulting dark brownish solution was stirred at −10° C. to −15° C. for 30 min and was warmed up to room temp. over 1 h. The reaction mixture was then cooled to 15° C. and water (50 ml) was added slowly, maintaining internal temperature below 20° C. 120 ml of organic solvents were distilled under reduced pressure at 25° C. water bath leading to a suspension. Heptane (50 ml) was added leading to a clear brownish biphasic solution. After stirring at room temp. for 15 min, the aqueous layer (pH=11.8) was separated. The organic layer was extracted once with NaOH (1N, 20 ml). The combined aqueous phase was washed with heptane (25 ml) and was cooled in an ice-bath. Hydrochloric acid (6N) was added to adjust pH=2, maintaining internal temperature below 20° C. The suspension was stirred in the ice-bath at 0-5° C. for 1 h and the solid was filtered and washed with water (40 ml). After drying in vacuo at 60° C. for 18 h, 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylic acid (5.28 g) was obtained as a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29.73 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.08 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:9]=[C:8]([C:10]([OH:12])=[O:11])[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[Cl:18]C(Cl)(Cl)C(Cl)(Cl)Cl.O>O1CCCC1>[C:1]([N:5]1[C:9]([Cl:18])=[C:8]([C:10]([OH:12])=[O:11])[CH:7]=[N:6]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
29.73 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
14.08 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The resulting brownish suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining internal temperature below −10° C
ADDITION
Type
ADDITION
Details
The total addition time
TEMPERATURE
Type
TEMPERATURE
Details
maintained between −10° C. and −15° C. for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to −15° C. to −20° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining internal temperature below −10° C
ADDITION
Type
ADDITION
Details
The total addition time
WAIT
Type
WAIT
Details
lasted 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the resulting dark brownish solution was stirred at −10° C. to −15° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was warmed up to room temp. over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining internal temperature below 20° C
DISTILLATION
Type
DISTILLATION
Details
120 ml of organic solvents were distilled under reduced pressure at 25° C. water bath
ADDITION
Type
ADDITION
Details
Heptane (50 ml) was added
STIRRING
Type
STIRRING
Details
After stirring at room temp. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer (pH=11.8) was separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted once with NaOH (1N, 20 ml)
WASH
Type
WASH
Details
The combined aqueous phase was washed with heptane (25 ml)
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath
ADDITION
Type
ADDITION
Details
Hydrochloric acid (6N) was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining internal temperature below 20° C
STIRRING
Type
STIRRING
Details
The suspension was stirred in the ice-bath at 0-5° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with water (40 ml)
CUSTOM
Type
CUSTOM
Details
After drying in vacuo at 60° C. for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.28 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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